molecular formula C6H18S2Si2 B14648560 1,1,2,2-Tetramethyl-1,2-bis(methylsulfanyl)disilane CAS No. 54580-28-8

1,1,2,2-Tetramethyl-1,2-bis(methylsulfanyl)disilane

Cat. No.: B14648560
CAS No.: 54580-28-8
M. Wt: 210.5 g/mol
InChI Key: YXZZSTPCAQQBMJ-UHFFFAOYSA-N
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Description

1,1,2,2-Tetramethyl-1,2-bis(methylsulfanyl)disilane is an organosilicon compound characterized by the presence of two silicon atoms bonded to methyl and methylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2-Tetramethyl-1,2-bis(methylsulfanyl)disilane typically involves the reaction of chlorosilanes with methylsulfanyl reagents under controlled conditions. One common method is the reaction of tetramethyldisilane with methylsulfanyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,1,2,2-Tetramethyl-1,2-bis(methylsulfanyl)disilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

    Reduction: Reduction reactions can lead to the formation of silanes with different substituents.

    Substitution: Nucleophilic substitution reactions can replace the methylsulfanyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.

Scientific Research Applications

1,1,2,2-Tetramethyl-1,2-bis(methylsulfanyl)disilane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: It is utilized in the production of advanced materials, such as silicone-based polymers and coatings.

Mechanism of Action

The mechanism of action of 1,1,2,2-Tetramethyl-1,2-bis(methylsulfanyl)disilane involves its interaction with molecular targets through its silicon and sulfur atoms. These interactions can lead to the formation of stable complexes or the activation of specific pathways. For example, in biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,2,2-Tetramethyl-1,2-bis(thiophen-2-yl)disilane
  • Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane
  • Bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane

Uniqueness

1,1,2,2-Tetramethyl-1,2-bis(methylsulfanyl)disilane is unique due to its specific combination of methyl and methylsulfanyl groups attached to the silicon atoms. This unique structure imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

CAS No.

54580-28-8

Molecular Formula

C6H18S2Si2

Molecular Weight

210.5 g/mol

IUPAC Name

[dimethyl(methylsulfanyl)silyl]-dimethyl-methylsulfanylsilane

InChI

InChI=1S/C6H18S2Si2/c1-7-9(3,4)10(5,6)8-2/h1-6H3

InChI Key

YXZZSTPCAQQBMJ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)([Si](C)(C)SC)SC

Origin of Product

United States

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